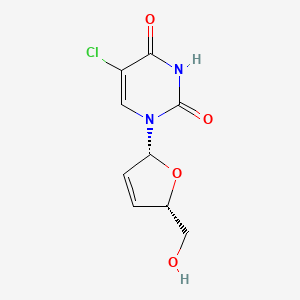![molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8](/img/structure/B12798067.png)
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of 2-dimethylaminophenol with methyl isocyanate, followed by methylation with methyl iodide. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium bromide in polar solvents.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[2-(hydroxy)phenyl]azanium;iodide
- Trimethyl-[2-(methoxy)phenyl]azanium;iodide
- Trimethyl-[2-(acetoxy)phenyl]azanium;iodide
Uniqueness
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3983-38-8 |
|---|---|
Molecular Formula |
C11H17IN2O2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI Key |
LIBLMNWPIQGGAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


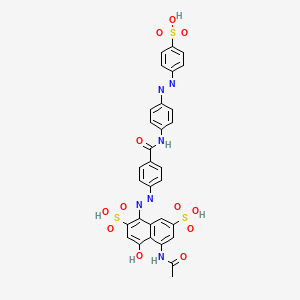
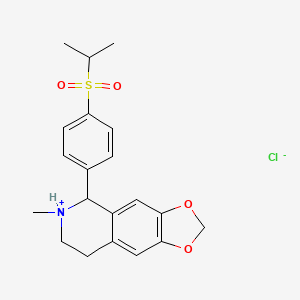
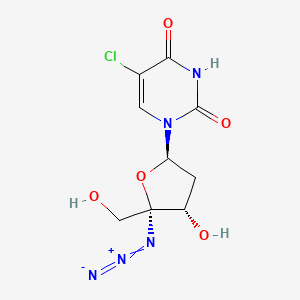
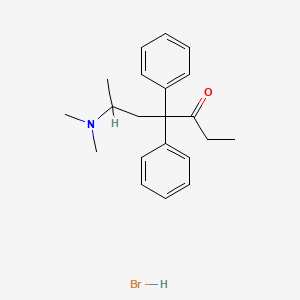
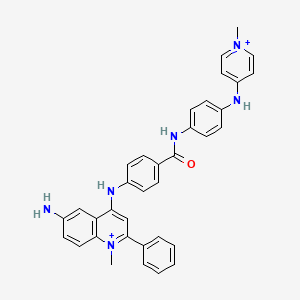
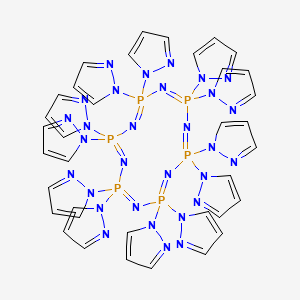
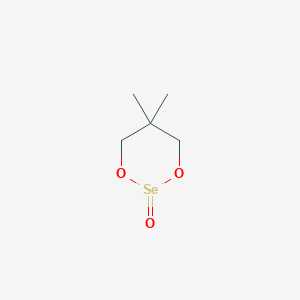
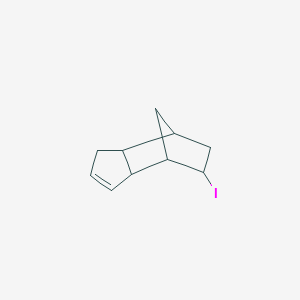
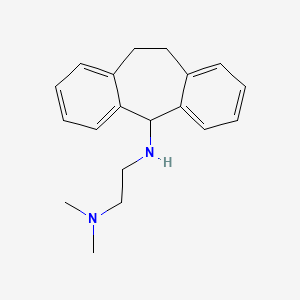
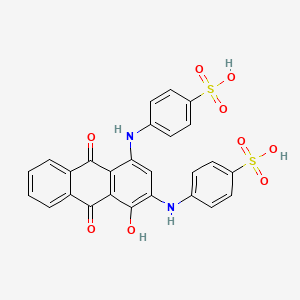

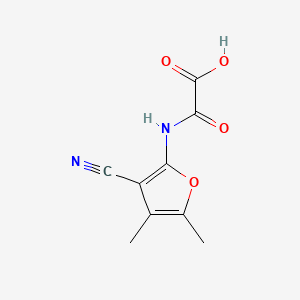
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
